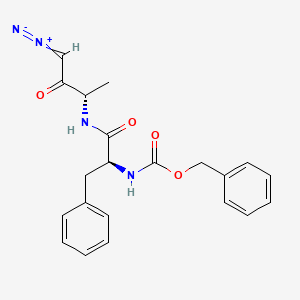

Z-Phe-Ala-Diazomethylketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

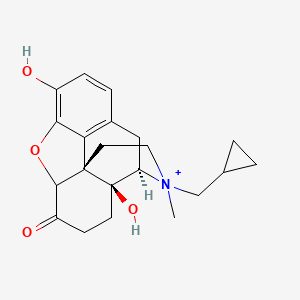

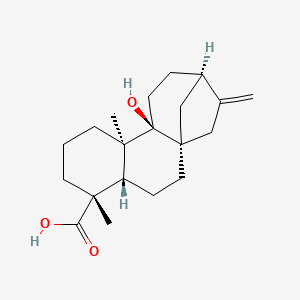

Z-Phe-Ala-diazometilcetona: es un compuesto sintético conocido por su capacidad para inhibir las proteinasas de tiol, como la catepsina B. Se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer. El compuesto se caracteriza por su capacidad de unirse directamente a los monómeros y oligómeros pequeños de la proteína beta-amiloide, inhibiendo así la formación de agregados tóxicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Z-Phe-Ala-diazometilcetona generalmente implica la protección de los grupos amino, reacciones de acoplamiento y la introducción del grupo diazometilcetona. El proceso a menudo comienza con la protección del grupo amino de la fenilalanina y la alanina, seguido del acoplamiento de estos aminoácidos protegidos.

Métodos de producción industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis de Z-Phe-Ala-diazometilcetona a gran escala probablemente implicaría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de sintetizadores de péptidos automatizados y técnicas de purificación como la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones: Z-Phe-Ala-diazometilcetona experimenta principalmente reacciones de sustitución debido a la presencia del grupo diazometilcetona. Este grupo es reactivo y puede participar en diversas transformaciones químicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Z-Phe-Ala-diazometilcetona incluyen agentes protectores para grupos amino, reactivos de acoplamiento como carbodiimidas y precursores de diazometilcetona. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la estabilidad del grupo diazometilcetona .

Productos principales: Los principales productos formados a partir de reacciones que involucran Z-Phe-Ala-diazometilcetona son típicamente derivados en los que el grupo diazometilcetona ha sido modificado o sustituido. Estos productos retienen la estructura central del compuesto mientras exhiben diferentes propiedades químicas .

Aplicaciones Científicas De Investigación

Química: En química, Z-Phe-Ala-diazometilcetona se utiliza como reactivo para estudiar la actividad y la inhibición de la proteinasa. Sirve como un compuesto modelo para comprender las interacciones entre los inhibidores y sus enzimas diana .

Biología: En la investigación biológica, Z-Phe-Ala-diazometilcetona se utiliza para estudiar los mecanismos de agregación e inhibición de proteínas. Se ha demostrado que se une directamente a los monómeros y oligómeros pequeños de la proteína beta-amiloide, inhibiendo la formación de agregados tóxicos asociados con la enfermedad de Alzheimer .

Medicina: En medicina, Z-Phe-Ala-diazometilcetona se está investigando por sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas. Su capacidad para inhibir la formación de agregados beta-amiloide la convierte en una candidata prometedora para el tratamiento de la enfermedad de Alzheimer .

Industria: En el sector industrial, Z-Phe-Ala-diazometilcetona puede utilizarse en el desarrollo de herramientas de diagnóstico y agentes terapéuticos. Su función como inhibidor de la proteinasa se puede aprovechar en diversas aplicaciones, incluido el desarrollo de fármacos y la investigación bioquímica .

Mecanismo De Acción

Mecanismo: Z-Phe-Ala-diazometilcetona ejerce sus efectos uniéndose al sitio activo de las proteinasas de tiol, como la catepsina B. Esta unión inhibe la actividad de la enzima, evitando la escisión de las proteínas sustrato .

Dianas moleculares y vías: La diana molecular principal de Z-Phe-Ala-diazometilcetona es la catepsina B, una proteinasa de tiol involucrada en la degradación de proteínas. Al inhibir la catepsina B, el compuesto interrumpe el procesamiento proteolítico normal de las proteínas, lo que lleva a la acumulación de formas precursoras de enzimas lisosómicas .

Comparación Con Compuestos Similares

Compuestos Similares:

Z-Leu-Val-Gly-diazometilcetona: Otro compuesto de diazometilcetona que inhibe las proteinasas de tiol.

Z-Phe-Phe-diazometilcetona: Similar en estructura pero con diferentes residuos de aminoácidos, lo que afecta su especificidad y potencia

Singularidad: Z-Phe-Ala-diazometilcetona es única debido a su inhibición específica de la catepsina B y su capacidad para interrumpir la agregación beta-amiloide. Esto la hace particularmente valiosa en el estudio y el tratamiento potencial de enfermedades neurodegenerativas .

Propiedades

Fórmula molecular |

C21H22N4O4 |

|---|---|

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |

Clave InChI |

QMPATRQNERZOMF-YJBOKZPZSA-N |

SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

SMILES isomérico |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Secuencia |

FA |

Sinónimos |

carbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane Z-Phe-Ala-diazomethane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)